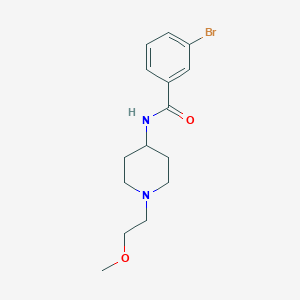
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and pharmacology. This compound is a member of the benzamide family, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anticonvulsant effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide involves the bromination of 3-nitrobenzamide followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 1-(2-methoxyethyl)piperidine-4-carboxylic acid to form the desired product.
Starting Materials
3-nitrobenzamide, hydrogen bromide, sodium nitrite, sodium sulfite, 1-(2-methoxyethyl)piperidine-4-carboxylic acid, sodium borohydride, acetic acid, sodium hydroxide, methanol, ethyl acetate, wate
Reaction
Step 1: Bromination of 3-nitrobenzamide with hydrogen bromide and sodium nitrite in acetic acid to form 3-bromo-2-nitrobenzamide, Step 2: Reduction of 3-bromo-2-nitrobenzamide with sodium sulfite and sodium borohydride in methanol to form 3-bromo-2-aminobenzamide, Step 3: Reaction of 3-bromo-2-aminobenzamide with 1-(2-methoxyethyl)piperidine-4-carboxylic acid in ethyl acetate and sodium hydroxide to form 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
Applications De Recherche Scientifique
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to have potent antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. Additionally, this compound has demonstrated anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is not fully understood, but it is believed to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and a weak antagonist at the serotonin 5-HT2A receptor. These actions may contribute to its antipsychotic and antidepressant effects.
Effets Biochimiques Et Physiologiques
In addition to its effects on the dopaminergic and serotonergic systems, 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has been shown to modulate other neurotransmitter systems, including the glutamatergic and GABAergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide in lab experiments is its high potency and selectivity for its target receptors. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the dopaminergic and serotonergic systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
Future research on 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of neurological and psychiatric disorders. Additionally, studies should investigate the pharmacokinetics and toxicology of this compound to determine its safety and efficacy in human subjects. Finally, efforts should be made to develop more efficient and scalable synthesis methods for this compound to facilitate its use in future research.
Propriétés
IUPAC Name |
3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHYOOMADFYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

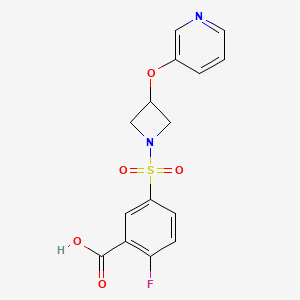
![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
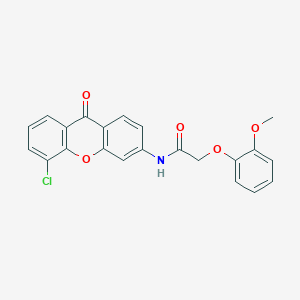
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)
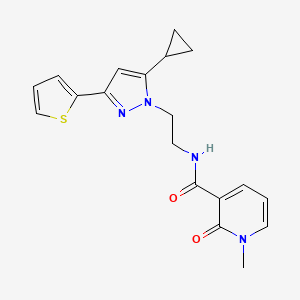
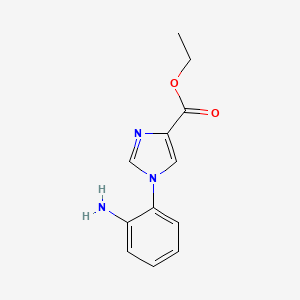
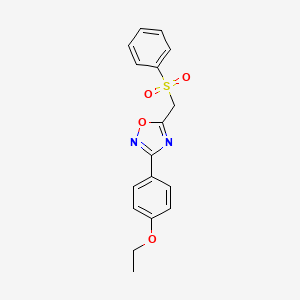
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
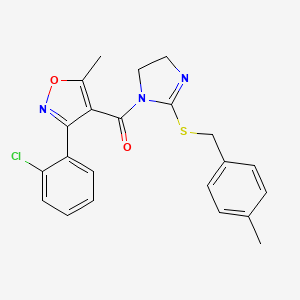
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)